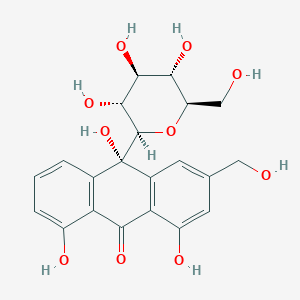

10-Hydroxyaloin B

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H22O10 |

|---|---|

Peso molecular |

434.4 g/mol |

Nombre IUPAC |

(10S)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one |

InChI |

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)21(10,30)20-19(29)18(28)16(26)13(7-23)31-20/h1-5,13,16,18-20,22-26,28-30H,6-7H2/t13-,16-,18+,19-,20-,21+/m1/s1 |

Clave InChI |

WRQPROLXESIJKE-YHFJPUIQSA-N |

SMILES isomérico |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=C(C=C3O)CO |

SMILES canónico |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=C(C=C3O)CO |

Sinónimos |

10-hydroxyaloin B |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of 10-Hydroxyaloin B?

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyaloin B is a naturally occurring anthrone derivative found in various species of the Aloe plant, including Aloe littoralis. It is a diastereomer of 10-Hydroxyaloin A, with the distinct stereochemistry of 10S, 1'R.[1] The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Fast Atom Bombardment Mass Spectrometry (FAB-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Circular Dichroism (CD).[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a C-glycosidically linked glucose moiety to an anthrone core, with a hydroxyl group at the C-10 position.

Chemical Formula: C₂₁H₂₂O₁₀

Molecular Weight: 434.4 g/mol [1]

Stereochemistry: 10S, 1'R[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1] |

| Molecular Weight | 434.4 g/mol | [1] |

| Stereoconfiguration | 10S, 1'R | [1] |

| Physical Description | Powder | [1] |

Spectroscopic Data

The definitive structural characterization of this compound relies on a comprehensive analysis of its spectroscopic data.

¹H and ¹³C NMR Spectroscopy: Detailed proton and carbon NMR data are essential for the assignment of the chemical shifts and for confirming the connectivity and stereochemistry of the molecule. While specific chemical shift values from the primary literature are not publicly available, the methodology for their acquisition is well-documented.[1]

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is utilized to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structural components.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for determining the stereochemistry at the chiral centers, particularly the 10S configuration that distinguishes it from its diastereomer, 10-Hydroxyaloin A (10R).[1]

Experimental Protocols

The identification and characterization of this compound involve sophisticated analytical techniques. The following is a detailed methodology based on the established literature for the analysis of this compound in Aloe littoralis leaf exudate.[1]

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) Spectroscopy

This hyphenated technique allows for the separation of compounds in a complex mixture followed by their immediate structural analysis by NMR.

1. Sample Preparation:

-

The leaf exudate of Aloe littoralis is collected and prepared for analysis.

2. Chromatographic Separation:

-

HPLC System: A reversed-phase HPLC system is employed.

-

Column: A C18 column is used for the separation.

-

Mobile Phase: A gradient elution is performed using a mixture of deuterium oxide (D₂O) and acetonitrile.

-

Detection: The separation is monitored using a suitable detector.

3. NMR Analysis:

-

NMR Spectrometer: The eluent from the HPLC is directly transferred to an inverse HPLC-NMR probe.

-

Spectra Acquisition: For the peak corresponding to this compound, the following NMR experiments are conducted:

-

One-dimensional ¹H NMR spectra.

-

Two-dimensional homonuclear Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) to establish proton-proton correlations within the same spin system.

-

Two-dimensional heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to determine one-bond and multiple-bond correlations between protons and carbons, respectively.

-

4. Data Analysis:

-

The combination of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete chemical structure of this compound.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound from a plant source.

Conclusion

This compound is a significant natural product whose structural and stereochemical identity has been established through rigorous spectroscopic analysis. The detailed experimental protocols, particularly the use of hyphenated techniques like HPLC-NMR, are pivotal for its identification in complex plant extracts. This technical guide provides a foundational understanding for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the study and potential applications of this compound. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

Discovery and Isolation of 10-Hydroxyaloin B from Aloe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 10-Hydroxyaloin B, a bioactive oxanthrone found in various Aloe species. This document details the chemical properties of this compound, its natural sources, and a synthesized experimental protocol for its extraction, isolation, and purification based on established methodologies for related compounds. Furthermore, this guide presents quantitative data in structured tables, outlines a hypothetical signaling pathway for its potential biological activity, and includes detailed experimental workflows and diagrams to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring oxanthrone, a derivative of the C-glycosyl anthrone aloin. It exists as a diastereomer of 10-Hydroxyaloin A, with the distinction lying in the stereochemistry at the C-10 position. Specifically, this compound possesses the 10S,1'R-configuration[1]. This compound has been identified in the leaf exudates of several Aloe species, including Aloe claviflora, Aloe littoralis, and Aloe vera[1][2][3][4][5]. The presence and distribution of this compound and its derivatives have been noted for their chemotaxonomic significance within the Aloe genus, particularly in the series Asperifoliae[2][6].

While research on the specific biological activities of this compound is still emerging, its structural similarity to other bioactive anthraquinones and oxanthrones suggests potential therapeutic properties. Aloe extracts containing 10-hydroxyaloins have demonstrated antioxidant activities, indicating a potential role for this compound in mitigating oxidative stress[7][8].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H22O10 | [1][2] |

| Molecular Weight | 434.39 g/mol | [1][2] |

| Compound Type | Oxanthrone | [2][4] |

| Stereochemistry | 10S,1'R-configuration | [1] |

| Known Sources | Aloe claviflora, Aloe littoralis, Aloe vera | [1][2][3][4][5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from Aloe species. These protocols are synthesized from established methods for related compounds and direct references to this compound analysis.

Extraction of Crude Leaf Exudate

This protocol describes the initial extraction of the crude mixture containing this compound from Aloe leaves.

Materials:

-

Fresh leaves of a known this compound-containing Aloe species (e.g., Aloe claviflora)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Collect fresh, healthy leaves from the selected Aloe species.

-

Wash the leaves thoroughly with deionized water to remove any surface contaminants.

-

Cut the base of the leaves and allow the yellow, bitter exudate to drain into a collection vessel.

-

To maximize the yield of the exudate, the leaves can be cut into smaller pieces and macerated in methanol for 24-48 hours at room temperature.

-

Filter the methanolic extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

For long-term storage and to remove any remaining water, lyophilize the crude extract using a freeze-dryer.

-

The resulting dried powder is the starting material for the isolation of this compound.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound from the crude extract using reversed-phase HPLC. This method is adapted from established procedures for separating aloins and related compounds[1][9].

Table 2: HPLC Parameters for the Separation of this compound

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient Elution | 20% B to 35% B over 13 minutes |

| 35% B to 100% B from 13 to 30 minutes | |

| Hold at 100% B for 5 minutes | |

| 100% B to 20% B from 35 to 40 minutes for re-equilibration | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20-100 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm, 300 nm, and 370 nm |

| Column Temperature | 25-30°C |

Procedure:

-

Prepare a stock solution of the crude extract in methanol (e.g., 10 mg/mL).

-

Filter the stock solution through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC system with the initial mobile phase composition (20% B).

-

Inject the filtered sample onto the column.

-

Run the gradient elution program as specified in Table 2.

-

Monitor the chromatogram at multiple wavelengths to identify the peak corresponding to this compound based on its UV-Vis spectrum and comparison with any available standards or literature data.

-

Collect the fraction corresponding to the this compound peak.

-

Pool the collected fractions from multiple runs and evaporate the solvent under reduced pressure to obtain the purified compound.

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods[1].

Table 3: Spectroscopic and Spectrometric Methods for Characterization

| Technique | Purpose | Expected Observations |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula. | Detection of the [M+H]+ or [M+Na]+ adduct corresponding to C21H22O10. |

| 1H and 13C Nuclear Magnetic Resonance (NMR) | Structural confirmation and determination of stereochemistry. | Comparison of chemical shifts and coupling constants with published data for this compound. |

| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute configuration. | Comparison of the CD spectrum with literature data to confirm the 10S,1'R-configuration. |

| Purity Analysis by HPLC | Assessment of the purity of the isolated compound. | A single, sharp peak at the expected retention time with a purity of >95%. |

Quantitative Data

While specific yield and purity data for the isolation of this compound are not extensively reported in the literature, the following tables provide a template for presenting such data based on typical results for related compounds like aloin A and B[1][10].

Table 4: Illustrative Yield of this compound from Aloe claviflora

| Starting Material (Dry Leaf Exudate) | Crude Methanolic Extract Yield | Purified this compound Yield | Overall Yield (%) |

| 100 g | 25 g | Data not available | Data not available |

Note: This table is illustrative. Researchers should populate it with their experimental data.

Table 5: Purity Assessment of Isolated this compound

| Analytical Method | Purity (%) |

| HPLC-DAD (at 254 nm) | >98% (Illustrative) |

| qNMR | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and isolation of this compound.

Hypothetical Signaling Pathway of Biological Activity

Based on the known antioxidant and potential anti-inflammatory properties of related anthraquinones, a hypothetical signaling pathway for this compound is proposed below. It is important to note that this pathway has not been experimentally validated for this compound and serves as a model for future investigation. This model suggests that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion and Future Directions

This compound is a distinct bioactive compound found in several Aloe species with potential for further scientific investigation. This guide provides a foundational framework for its isolation and characterization. However, significant research gaps remain. Future studies should focus on:

-

Optimization of Isolation Protocols: Developing and optimizing preparative scale isolation methods to obtain sufficient quantities of this compound for extensive biological testing.

-

Quantitative Analysis: Performing comprehensive quantitative analyses to determine the concentration of this compound in a wider range of Aloe species and under different environmental conditions.

-

Elucidation of Biological Activity: Conducting in-depth in vitro and in vivo studies to validate the hypothesized anti-inflammatory and antioxidant activities and to explore other potential therapeutic effects.

-

Mechanism of Action: Investigating the molecular mechanisms underlying its biological activities, including the validation of its effects on signaling pathways such as the proposed NF-κB pathway.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and for the development of new natural product-based drugs.

References

- 1. Quantification of Aloin in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]

- 2. The Chemotaxonomic Value of this compound and Its Derivatives in Aloe Series Asperifoliae Berger | Semantic Scholar [semanticscholar.org]

- 3. phmethods.net [phmethods.net]

- 4. ben-erikvanwyk.com [ben-erikvanwyk.com]

- 5. 10-Hydroxyaloin A | C21H22O10 | CID 14889736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Occurrence of 10-Hydroxyaloin B in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyaloin B is a naturally occurring anthrone derivative found predominantly within the genus Aloe. As a derivative of aloin, a well-known bioactive compound in Aloe species, this compound is gaining attention for its potential chemotaxonomic significance and biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing its distribution, quantitative data, and the experimental protocols for its isolation and analysis.

Natural Occurrence and Distribution

This compound, along with its stereoisomer 10-Hydroxyaloin A, has been identified in several species of Aloe. Its presence is primarily documented in the leaf exudates, a bitter yellow latex found just beneath the outer skin of the leaves. Research has confirmed its existence in commercially significant species such as Aloe vera and Aloe ferox, as well as other species like Aloe africana, Aloe littoralis, and Aloe claviflora[1][2].

The compound is often found alongside its precursor, aloin (which exists as two diastereomers, aloin A and aloin B). This compound is understood to be a product of the oxidation or degradation of aloin[3]. This conversion can be influenced by environmental factors such as temperature and pH[3].

Quantitative Analysis of this compound

Quantitative studies have revealed the distribution of this compound in different parts of the Aloe vera leaf. The following table summarizes the findings from a study that analyzed the phenolic composition of Aloe vera leaf fillet, mucilage, and rind.

| Plant Part | Compound | Amount (mg/g of extract) |

| Mucilage | This compound | 1.8 ± 0.1 |

| Rind | This compound | 1.3 ± 0.1 |

| Fillet | This compound | 0.9 ± 0.0 |

| Mucilage | 10-Hydroxyaloin A | 2.1 ± 0.1 |

| Rind | 10-Hydroxyaloin A | 1.5 ± 0.1 |

| Fillet | 10-Hydroxyaloin A | 1.0 ± 0.0 |

| Data sourced from Campestrini et al., 2022. |

Experimental Protocols

Extraction of this compound from Aloe vera Leaf Skin

This protocol is based on a microwave-assisted extraction (MAE) method optimized for the recovery of bioactive compounds from Aloe vera skin.

a. Sample Preparation:

-

Fresh Aloe vera leaves are thoroughly washed to remove any contaminants.

-

The green rind (skin) is manually separated from the inner fillet.

-

The collected rind is freeze-dried and then ground into a fine powder.

b. Microwave-Assisted Extraction:

-

1.5 g of the powdered Aloe vera skin is placed in an extraction vessel.

-

An 80% ethanol-water solution (50 mL) is added as the extraction solvent.

-

The mixture is subjected to microwave irradiation at 80°C for approximately 37 minutes with continuous stirring.

-

After extraction, the mixture is cooled to room temperature and centrifuged to separate the solid residue.

-

The supernatant is collected, and the residue is washed twice with the extraction solvent. The washings are combined with the supernatant.

-

The combined extract is stored at -20°C overnight to precipitate interfering substances.

-

The precipitate is removed by centrifugation, and the ethanol is evaporated from the supernatant under reduced pressure.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of anthrones, including this compound, in Aloe extracts.

a. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 17% B.

-

Hold at 17% B for 8 minutes.

-

Increase linearly to 100% B over 20 minutes.

-

Hold at 100% B for 1 minute.

-

Return to 17% B over 5 minutes for column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the characteristic wavelengths for anthrones (around 296 nm and 355 nm). Mass Spectrometry (MS) can be coupled for structural confirmation.

-

Injection Volume: 15 µL.

b. Quantification:

-

Standard solutions of this compound (if available) are prepared in a suitable solvent (e.g., methanol) at various concentrations to construct a calibration curve.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Biosynthesis and Logical Relationships

This compound is not directly biosynthesized in the plant but is rather a conversion product of aloin. The following diagram illustrates the logical relationship between aloin and this compound.

The following workflow outlines the key steps involved in the extraction and analysis of this compound from Aloe species.

Conclusion

This compound is a significant, naturally occurring anthrone in various Aloe species, formed from the conversion of aloin. Its presence and concentration can be influenced by both the specific plant part and post-harvest conditions. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound, which is essential for further research into its chemotaxonomic importance and potential pharmacological applications. As interest in the minor cannabinoids and other bioactive plant compounds grows, a thorough understanding of the occurrence and analysis of molecules like this compound will be crucial for drug discovery and development.

References

Spectroscopic Profile of 10-Hydroxyaloin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyaloin B is a naturally occurring anthrone C-glycoside, identified as a diastereomer of 10-Hydroxyaloin A. It is often found in various Aloe species and is also a known oxidation product of Aloin A (Barbaloin). The structural elucidation and characterization of this compound are crucial for understanding its chemical properties, potential biological activities, and for quality control in natural product-based drug development. This technical guide provides a detailed overview of the spectroscopic characterization of this compound, including comprehensive data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Detailed experimental protocols and a workflow for its isolation and characterization are also presented.

Spectroscopic Data

The spectroscopic data for this compound has been compiled from various studies to provide a comprehensive reference. The following tables summarize the key quantitative data obtained from NMR, MS, UV-Vis, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated methanol (MeOH-d₄).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, MeOH-d₄) [1][2]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.99 | d | 1.5 |

| 4 | 7.20 | d | 1.5 |

| 5 | 7.58 | dd | 7.5, 1.1 |

| 6 | 7.68 | t | 7.5 |

| 7 | 7.23 | dd | 7.5, 1.1 |

| CH₂OH | 4.70 | s | |

| 1'-H | 4.85 | d | 9.8 |

| 2'-H | 3.65 | m | |

| 3'-H | 3.40 | m | |

| 4'-H | 3.42 | m | |

| 5'-H | 3.35 | m | |

| 6'-Ha | 3.85 | dd | 12.0, 5.5 |

| 6'-Hb | 3.70 | dd | 12.0, 2.0 |

| 1-OH | 11.76 | s | |

| 8-OH | 11.81 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, MeOH-d₄) [1][2]

| Position | Chemical Shift (δ, ppm) |

| 1 | 162.9 |

| 2 | 118.9 |

| 3 | 150.1 |

| 4 | 120.5 |

| 4a | 115.5 |

| 5 | 118.0 |

| 6 | 137.4 |

| 7 | 124.5 |

| 8 | 162.2 |

| 8a | 110.4 |

| 9 | 191.2 |

| 9a | 135.0 |

| 10 | 75.6 |

| CH₂OH | 64.9 |

| 1' | 75.8 |

| 2' | 72.1 |

| 3' | 80.2 |

| 4' | 71.3 |

| 5' | 82.3 |

| 6' | 62.9 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

| ESI-MS | Positive | 457.04 | [M + Na]⁺ | [1][2] |

| FAB-MS | Positive | 477 | [M + H]⁺ | [3][4] |

| FAB-MS | Positive | 499 | [M + Na]⁺ | [3][4] |

| HRESIMS | Positive | 499.1228 | [M + Na]⁺ (for acetate derivative) | [3][4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | log ε | Reference |

| Methanol | 269, 301, 364 | - | [1][2] |

| Methanol | 270, 300, 370 | 3.62, 4.20, 4.43 | [3][4] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: IR Spectroscopic Data for this compound Derivative

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 3385 (broad) | O-H stretching | [3][4] |

| 1718 | C=O stretching (unconjugated ester) | [3][4] |

| 1636 | C=O stretching (chelated) | [3][4] |

| 1616, 1560 | Aromatic C=C stretching | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.

Isolation of this compound

This compound can be obtained from the leaf exudate of various Aloe species or through the in-vitro oxidation of Aloin A.

-

Extraction: The leaf exudate is typically extracted with methanol.

-

Chromatography: The crude extract is subjected to column chromatography, often using reversed-phase silica gel.

-

Purification: Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in deuterated methanol (MeOH-d₄).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

-

Instrumentation: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are commonly used techniques. High-Resolution Mass Spectrometry (HRMS) is employed for accurate mass measurements.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and fragmentation patterns, which aid in structure confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the spectrum, typically over a range of 200-800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups present in the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Note: As of the current literature, specific signaling pathways for this compound have not been extensively studied. Therefore, a signaling pathway diagram is not included. Research into its biological activities is ongoing, and future studies may elucidate its mechanism of action.

References

Technical Guide: 10-Hydroxyaloin B - Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyaloin B is a bioactive oxanthrone and a natural derivative of aloin, found in various Aloe species. As a diastereomer of 10-Hydroxyaloin A, it possesses a unique stereochemical configuration that influences its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental protocols for its preparation and characterization. Furthermore, it explores the biological activities and associated signaling pathways that are likely influenced by this compound, drawing from studies on the parent compound aloin. All quantitative data is presented in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential therapeutic applications.

Physicochemical Properties

This compound is a complex natural product with distinct physicochemical characteristics. The following tables summarize the available quantitative and qualitative data.

Table 1: General and Physical Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1][2] |

| Molecular Weight | 434.39 g/mol | [1] |

| Appearance | Powder | [3] |

| Type of Compound | Bioactive oxanthrone, Anthraquinone | [1][3] |

| Stereochemistry | 10S, 1'R-configuration | [3] |

| Source | Found in Aloe littoralis and Aloe claviflora; a major in vitro oxidation product of aloin. | [3] |

| Computed XLogP3 | -1.2 (for 10-Hydroxyaloin A) | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | Soluble | [3] |

| Pyridine | Soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

Spectroscopic Data

Table 3: Spectroscopic Methods for Characterization

| Technique | Application | Source |

| ¹H-NMR | Structural elucidation of the diastereomers. | [3] |

| ¹³C-NMR | Structural elucidation of the diastereomers. | [3] |

| FAB-MS | Determination of molecular weight and fragmentation patterns. | [3] |

| Circular Dichroism (CD) | Determination of stereochemistry. | [3] |

| HPLC-NMR | Identification in plant extracts. | [3] |

Experimental Protocols

The following sections outline the general methodologies for the preparation and isolation of this compound.

Preparation from Aloin

A published method describes the preparation of 10-hydroxyaloin as the main product of the mild in-vitro oxidation of aloin.[3]

-

Starting Material: Aloin (a mixture of aloin A and aloin B)

-

Reagents: Ammonia solution

-

Procedure: The oxidation of aloin is carried out in an ammonia solution at a controlled pH of 9. This process yields a mixture of the C10-diastereomers, 10-Hydroxyaloin A and this compound.[3]

Isolation and Purification

The separation of this compound from its diastereomer, 10-Hydroxyaloin A, is achieved using chromatographic techniques.

-

Methodology: Analytical and preparative chromatographic methods are employed for the separation of the diastereomers.[3]

-

High-Speed Counter-Current Chromatography (HSCCC): While a specific protocol for this compound is not detailed, a method for the isolation and purification of aloin A and aloin B from crude methanol extract of Aloe has been described using HSCCC with a two-phase solvent system of chloroform–methanol–n-butylalcohol-water (4:3:1:2 v/v/v/v).[5] This technique could likely be adapted for the separation of the hydroxylated forms.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of pure this compound are limited. However, research on "aloin," which is a mixture of aloin A and aloin B and a precursor to this compound, provides significant insights into its potential biological effects.

Anticancer Activity

Studies have indicated that aloin and its derivatives possess antiproliferative properties. A compound identified as 10-hydroxyaloin has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells in a dose-dependent manner.[6] Furthermore, an equimolar mixture of aloin A and aloin B has demonstrated the ability to inhibit the 20S proteasome, suggesting a potential mechanism for its observed antiproliferative effects in neuroblastoma SH-SY5Y and HeLa cell lines.[3]

Modulation of Signaling Pathways

Research on aloin has identified several key signaling pathways that it modulates, which are likely relevant to the activity of this compound.

-

PI3K/Akt Signaling Pathway: Aloin has been shown to activate the PI3K/Akt signaling pathway, which is involved in promoting cell survival and inhibiting apoptosis.[3]

-

p53 and TGF-β Signaling Pathways: Proteomic analysis has revealed that aloin modulates the expression of proteins involved in the p53 and TGF-β signaling pathways.[1]

-

MAPK (JNK and p38) Signaling Pathway: Aloin has been observed to inhibit the phosphorylation of JNK and p38, key components of the MAPK signaling cascade, which are activated by cellular stress.[1]

-

NF-κB Signaling Pathway: Studies have shown that aloin can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[7]

-

HMGB1-TLR4-ERK Signaling Axis: In human melanoma cells, aloin has been found to promote apoptosis by targeting the HMGB1-TLR4-ERK signaling pathway.[8]

Visualizations

The following diagrams illustrate the key signaling pathways modulated by aloin, providing a visual representation of its potential mechanisms of action.

References

- 1. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-Hydroxyaloin A | C21H22O10 | CID 14889736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aloin promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 10-Hydroxyaloin B in Aloe barbadensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 10-Hydroxyaloin B, a significant bioactive anthraquinone derivative found in Aloe barbadensis. The pathway involves a multi-step enzymatic process commencing with the formation of an octaketide backbone by a type III polyketide synthase, followed by C-glycosylation and a final hydroxylation step. While key enzymes in the initial stages have been identified, the specific enzyme responsible for the terminal hydroxylation remains to be elucidated. This document summarizes the known components of the pathway, presents available quantitative data, outlines detailed experimental protocols for further research, and provides visual representations of the proposed molecular processes. This guide is intended to serve as a foundational resource for researchers engaged in the study of Aloe secondary metabolism and for professionals in drug development exploring the therapeutic potential of its constituents.

Introduction

Aloe barbadensis Miller, commonly known as Aloe vera, is a rich source of a diverse array of secondary metabolites, among which anthraquinones and their glycosides are of significant medicinal and commercial interest. One such compound, this compound, has garnered attention for its potential biological activities. Understanding the biosynthetic route to this molecule is crucial for metabolic engineering efforts aimed at enhancing its production and for the rational design of novel therapeutic agents. This guide delineates the proposed biosynthetic pathway of this compound, integrating current research findings and identifying key areas for future investigation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Aloe barbadensis is a specialized metabolic pathway that builds upon the general route for anthraquinone biosynthesis in plants. The pathway can be conceptually divided into three main stages:

-

Polyketide Synthesis: The formation of the core anthrone backbone.

-

C-Glycosylation: The attachment of a glucose moiety.

-

Hydroxylation: The final modification to yield this compound.

The proposed pathway begins with the condensation of eight molecules of malonyl-CoA, a common precursor in fatty acid and polyketide synthesis, to form an octaketide chain. This reaction is catalyzed by a type III polyketide synthase (PKS). The resulting linear octaketide undergoes intramolecular cyclization and aromatization reactions to yield an anthrone scaffold, likely aloe-emodin anthrone.

This anthrone intermediate is then subjected to C-glycosylation, a crucial step that distinguishes aloins from many other anthraquinones. A UDP-glucosyltransferase (UGT) facilitates the transfer of a glucose molecule from UDP-glucose to the C-10 position of the aloe-emodin anthrone, forming the C-glycosidic bond characteristic of aloin B. It is important to note that aloin exists as two diastereomers, aloin A and aloin B (also known as barbaloin and isobarbaloin, respectively). Research suggests that aloin B is the primary enzymatic product, which can then non-enzymatically epimerize to aloin A.

The final step in the formation of this compound is the hydroxylation of aloin B at the C-10 position. This oxidation reaction is presumed to be catalyzed by a hydroxylase, with cytochrome P450 monooxygenases being the most probable candidates based on their known roles in the modification of secondary metabolites in plants. However, the specific enzyme responsible for this transformation in Aloe barbadensis has not yet been identified and functionally characterized.

Key Enzymes in the Biosynthesis Pathway

While the complete enzymatic machinery for this compound synthesis is not fully elucidated, research has identified key enzyme families and, in some cases, specific enzymes involved in the initial steps.

| Enzyme | Proposed Function | Gene/Protein Name (if identified) | Substrate(s) | Product(s) | Supporting Evidence |

| Type III Polyketide Synthase (PKS) | Catalyzes the iterative condensation of malonyl-CoA to form the octaketide backbone of the anthrone. | AbPKS2 | Malonyl-CoA | Octaketide precursor to aloe-emodin anthrone | Functional characterization of AbPKS2 from Aloe barbadensis has shown its ability to produce octaketides.[1] |

| UDP-Glucosyltransferase (UGT) | Catalyzes the C-glycosylation of the anthrone intermediate to form aloin B. | Not yet specifically identified in A. barbadensis for this reaction. | Aloe-emodin anthrone, UDP-glucose | Aloin B | In vitro studies with cell-free extracts from Aloe arborescens have demonstrated the enzymatic transfer of glucose from UDP-glucose to aloe-emodin anthrone.[2] |

| Hydroxylase (putative) | Catalyzes the hydroxylation of aloin B at the C-10 position. | Not yet identified. Likely a Cytochrome P450 monooxygenase. | Aloin B, O₂, NADPH | This compound | The chemical structure of this compound necessitates a hydroxylation step. Cytochrome P450s are well-known for catalyzing such reactions in plant secondary metabolism. Transcriptome analysis of Aloe vera has identified numerous putative cytochrome P450 genes.[3] |

Quantitative Data

Quantitative data on the biosynthesis of this compound, particularly enzyme kinetics, is currently limited in the scientific literature. The following table summarizes the types of quantitative information that are available for related processes, highlighting the need for further research in this area.

| Parameter | Compound/Enzyme | Value/Observation | Methodology | Reference |

| Concentration of Aloins | Aloin A and Aloin B | Varies significantly depending on the part of the leaf, age of the plant, and environmental conditions. Can range from µg/g to mg/g of plant material. | HPLC, LC-MS | [4][5][6][7][8] |

| Whole-cell Biocatalysis | AbPKS1 and AbPKS2 | Production of SEK4/SEK4b (octaketides) at 26.4 mg/L and aloesone (a heptaketide) at 2.1 mg/L in an engineered E. coli system. | Whole-cell biotransformation followed by HPLC analysis. | [1] |

| Enzyme Activity | UDP-Glucosyltransferase | Demonstrated in cell-free extracts, but specific activity and kinetic parameters (Km, Vmax) for the aloin B-forming UGT have not been determined. | In vitro enzyme assay with radiolabeled substrates. | [2] |

Experimental Protocols

To facilitate further research into the biosynthesis of this compound, this section provides detailed hypothetical protocols for key experiments. These protocols are based on established methodologies for studying plant secondary metabolism.

Protocol for the Functional Characterization of a Candidate Type III Polyketide Synthase (e.g., AbPKS2)

Objective: To confirm the function of a candidate PKS gene from Aloe barbadensis in the synthesis of the octaketide precursor of aloin.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Isolate total RNA from young leaves of Aloe barbadensis.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate PKS gene (e.g., AbPKS2) using PCR with gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) for E. coli expression) containing an N-terminal His-tag for purification.

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using sonication in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged PKS protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Elute the protein using an imidazole gradient.

-

Assess the purity of the protein by SDS-PAGE.

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified PKS enzyme, malonyl-CoA as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

-

Extract the polyketide products with the organic solvent.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the octaketide products.

-

Protocol for the In Vitro Characterization of a Candidate UDP-Glucosyltransferase (UGT)

Objective: To determine the activity and substrate specificity of a candidate UGT from Aloe barbadensis for the C-glycosylation of aloe-emodin anthrone.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate UGT genes from an Aloe barbadensis transcriptome database based on homology to known C-glucosyltransferases.

-

Clone the candidate UGT gene into an expression vector as described in Protocol 5.1.

-

-

Heterologous Expression and Purification:

-

Express and purify the candidate UGT protein as described in Protocol 5.1.

-

-

Enzyme Assays:

-

Synthesize or obtain the substrate, aloe-emodin anthrone.

-

Prepare a reaction mixture containing the purified UGT enzyme, aloe-emodin anthrone, UDP-glucose as the sugar donor, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction and stop it as described in Protocol 5.1.

-

Analyze the reaction products by HPLC and LC-MS to detect the formation of aloin B.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of aloe-emodin anthrone and UDP-glucose.

-

Protocol for the Identification and Functional Characterization of a Candidate Cytochrome P450 Hydroxylase

Objective: To identify and characterize the cytochrome P450 enzyme responsible for the hydroxylation of aloin B to this compound.

Methodology:

-

Candidate Gene Selection:

-

Mine the Aloe barbadensis transcriptome database for candidate cytochrome P450 genes that are co-expressed with the identified PKS and UGT genes.

-

Prioritize candidates from families known to be involved in secondary metabolite modification.

-

-

Heterologous Expression in a Eukaryotic System:

-

Cytochrome P450 enzymes often require a eukaryotic expression system for proper folding and activity. Clone the candidate P450 gene into a yeast (e.g., Saccharomyces cerevisiae) or insect cell expression vector.

-

Co-express the P450 with a cytochrome P450 reductase (CPR) from Aloe barbadensis or a model plant like Arabidopsis thaliana to provide the necessary reducing equivalents.

-

-

Microsome Preparation and Enzyme Assays:

-

Prepare microsomal fractions from the recombinant yeast or insect cells expressing the P450 and CPR.

-

Perform in vitro assays by incubating the microsomal fraction with aloin B as the substrate, NADPH as a cofactor, and a suitable buffer.

-

Analyze the reaction products by HPLC and LC-MS for the formation of this compound.

-

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Aloe barbadensis.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aloe barbadensis is a fascinating example of plant specialized metabolism. While the initial steps involving a type III polyketide synthase and a UDP-glucosyltransferase are becoming clearer, the final and crucial hydroxylation step remains an open area of investigation. The identification and characterization of the specific hydroxylase, likely a cytochrome P450 monooxygenase, will be a significant advancement in our understanding of anthraquinone biosynthesis in Aloe.

Future research should focus on:

-

Transcriptome and Genome Mining: To identify candidate UGT and cytochrome P450 genes involved in the pathway.

-

Functional Genomics: To characterize the identified candidate genes through heterologous expression and in vitro enzyme assays.

-

Metabolomic Analysis: To quantify the intermediates and final products of the pathway in different tissues and under various environmental conditions.

-

Metabolic Engineering: To modulate the expression of key biosynthetic genes in Aloe barbadensis or a heterologous host to enhance the production of this compound.

A complete elucidation of this biosynthetic pathway will not only contribute to the fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of this and other valuable medicinal compounds from Aloe barbadensis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phmethods.net [phmethods.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Aloin in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]

Unveiling the Stereochemistry of 10-Hydroxyaloin: A Technical Guide to Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyaloin, a significant derivative of the widely studied anthraquinone aloin, exists as a mixture of diastereomers that play a crucial role in the chemical profile and biological activity of various Aloe species. Understanding the distinct properties and behaviors of these isomers is paramount for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the known isomers of 10-Hydroxyaloin, detailing their structural characteristics, quantitative data, experimental protocols for their analysis, and their interaction with cellular signaling pathways.

The Diastereomers of 10-Hydroxyaloin: A and B

10-Hydroxyaloin is known to exist as two primary diastereomers, designated as 10-Hydroxyaloin A and 10-Hydroxyaloin B. These isomers are epimers at the C-10 position of the anthrone core. Their stereochemical configurations have been elucidated through spectroscopic methods as:

-

10-Hydroxyaloin A: (10R,1'R)-configuration

-

This compound: (10S,1'R)-configuration

These isomers are often found together in Aloe species, arising from the oxidation of aloin A (barbaloin) and aloin B (isobarbaloin), respectively.

Quantitative Data

The following tables summarize the key quantitative data for the isomers of 10-Hydroxyaloin, compiled from various analytical studies.

Table 1: Mass Spectrometry Data

| Isomer | Molecular Formula | Exact Mass [Da] | [M-H]⁻ Ion (m/z) | Key MS/MS Fragments (Computed) |

| 10-Hydroxyaloin A | C₂₁H₂₂O₁₀ | 434.1213 | 433.1140[1] | 415.10, 397.10, 325.08, 295.07, 255.06 |

| This compound | C₂₁H₂₂O₁₀ | 434.1213 | 433.1140[1] | 415.10, 397.10, 325.08, 295.07, 255.06 |

Table 2: Spectroscopic and Physicochemical Properties

| Isomer | IUPAC Name | CAS Number | PubChem CID |

| 10-Hydroxyaloin A | (10R)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one | 134863-91-5 | 14889736[2] |

| This compound | (10S)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one | 134863-92-6 | 10255353 |

Experimental Protocols

Extraction of 10-Hydroxyaloin Isomers from Aloe Species

A general procedure for the extraction of anthraquinones from Aloe leaf exudates is as follows:

-

Sample Preparation: Fresh Aloe leaves are cut at the base, and the bitter yellow exudate is collected. The exudate is then lyophilized or dried under vacuum.

-

Solvent Extraction: The dried exudate is subjected to extraction with methanol or a methanol-water mixture. Sonication or maceration can be employed to enhance extraction efficiency.

-

Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved through column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform and methanol.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

The separation and quantification of 10-Hydroxyaloin isomers can be achieved using a reversed-phase HPLC-UV method, adapted from protocols for similar anthraquinones.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 360 nm.

-

Quantification: External standard calibration curves are generated using purified 10-Hydroxyaloin A and B.

Structural Elucidation by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed to unambiguously assign all proton and carbon signals and confirm the stereochemistry.

-

-

Mass Spectrometry (MS):

-

Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for anthraquinones.

-

Analysis: The precursor ion corresponding to [M-H]⁻ is selected for tandem MS (MS/MS) analysis to obtain fragmentation patterns for structural confirmation.

-

Biological Activity and Signaling Pathways

While the specific biological activities of 10-Hydroxyaloin isomers are not as extensively studied as their parent compounds, research on structurally related anthraquinones, particularly aloe-emodin, provides significant insights into their potential mechanisms of action. A prominent activity of these compounds is the inhibition of the ubiquitin-proteasome pathway, a critical cellular process for protein degradation and homeostasis.

Inhibition of the Ubiquitin-Proteasome Pathway

Anthraquinones like aloe-emodin have been shown to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of cell cycle arrest and apoptosis in cancer cells. This inhibition can occur through direct interaction with proteasome subunits.

Figure 1: Postulated signaling pathway for 10-Hydroxyaloin.

The inhibition of the proteasome by 10-Hydroxyaloin is postulated to lead to the stabilization of key regulatory proteins. One such protein is Dual Specificity Phosphatase 1 (DUSP1), which negatively regulates the ERK and p38 MAPK pathways. By preventing the degradation of DUSP1, 10-Hydroxyaloin can lead to the sustained inactivation of these pro-proliferative and pro-survival pathways.[3][4]

Furthermore, aloe-emodin has been shown to downregulate Thrombospondin-1 (THBS1), a protein that can activate the PI3K/Akt signaling pathway.[5] Inhibition of this pathway is a well-established mechanism for inducing apoptosis and inhibiting cell proliferation. The accumulation of ubiquitinated proteins, including cell cycle regulators and pro-apoptotic factors, further contributes to the induction of cell cycle arrest and apoptosis.

Experimental Workflow for Investigating Proteasome Inhibition

Figure 2: Experimental workflow for pathway analysis.

Conclusion

The diastereomers of 10-Hydroxyaloin, A and B, represent important areas of study within the broader field of anthraquinone research. Their distinct stereochemistry likely influences their biological activity, and a thorough understanding of their properties is essential for any research or development effort involving Aloe-derived compounds. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further investigate these intriguing molecules and unlock their full therapeutic potential. Future research should focus on obtaining high-resolution spectroscopic data for the individual isomers and conducting detailed biological assays to confirm and expand upon the postulated signaling pathway interactions.

References

- 1. 10-Hydroxyaloin A | C21H22O10 | CID 14889736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. researchgate.net [researchgate.net]

- 4. Aloe-emodin targets multiple signaling pathways by blocking ubiquitin-mediated degradation of DUSP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. login.medscape.com [login.medscape.com]

In-Depth Technical Guide to 10-Hydroxyaloin B: Physicochemical Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyaloin B, a bioactive oxanthrone derived from the Aloe genus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, including its CAS number and molecular weight. While direct experimental data on the specific biological activities of this compound is limited in publicly available literature, this document outlines established experimental protocols for assessing antioxidant and anti-inflammatory activities, functionalities commonly associated with its structural class. Furthermore, it explores the potential involvement of key signaling pathways, such as NF-κB and MAPK, that are often modulated by similar phenolic compounds. This guide serves as a foundational resource for researchers initiating studies on this compound, providing the necessary theoretical and methodological framework.

Physicochemical Properties

This compound is a C-glycoside of an anthrone, characterized by the presence of a sugar moiety attached to a tricyclic aromatic ketone. Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 134863-92-6 | [1][2] |

| Molecular Formula | C21H22O10 | [1] |

| Molecular Weight | 434.39 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Source | Identified in Aloe littoralis | [1] |

Potential Biological Activities and Experimental Assessment

Based on the chemical structure of this compound, which features multiple hydroxyl groups, it is hypothesized to possess antioxidant and anti-inflammatory properties. While specific studies on this compound are not extensively documented, the following sections detail standardized in vitro assays commonly used to evaluate these activities for related natural products.

Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method for this purpose.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control is prepared with the solvent instead of the sample. Ascorbic acid or Trolox is typically used as a positive control.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of inflammatory mediators in immune cells, such as macrophages, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay: To determine the non-toxic concentration range of this compound, a cell viability assay (e.g., MTT or MTS assay) is performed.

-

Cell Treatment: RAW 264.7 cells are pre-treated with various non-toxic concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The IC50 value for NO inhibition can then be calculated.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Expression of Pro-inflammatory Enzymes (iNOS, COX-2): The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

-

Potential Signaling Pathways

Phenolic compounds often exert their biological effects by modulating intracellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and are common targets for such compounds. While the direct effects of this compound on these pathways have not been reported, understanding their mechanisms provides a logical framework for future investigations.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, iNOS, and COX-2. A potential anti-inflammatory mechanism of this compound could involve the inhibition of IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases, including p38 MAPK, JNK, and ERK, are involved in cellular responses to a variety of stimuli and play a role in inflammation. For instance, p38 MAPK can be activated by LPS and contributes to the production of pro-inflammatory cytokines. It is plausible that this compound could exert anti-inflammatory effects by inhibiting the phosphorylation, and thus the activation, of key MAPK proteins like p38.

Isolation and Characterization

This compound has been identified in the leaf exudate of Aloe littoralis. A common technique for the isolation and purification of such compounds from plant extracts is High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

Conclusion and Future Directions

This compound presents an interesting subject for further pharmacological investigation due to its structural similarity to other bioactive anthraquinones. This guide provides the fundamental physicochemical data and a roadmap for evaluating its potential antioxidant and anti-inflammatory properties through established experimental protocols. Future research should focus on obtaining specific experimental data for this compound to validate its hypothesized biological activities and to elucidate its precise mechanisms of action, particularly its effects on the NF-κB and MAPK signaling pathways. Such studies are crucial for unlocking the therapeutic potential of this natural compound.

References

10-Hydroxyaloin B: A Technical Guide on its Biological Origin and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyaloin B is a naturally occurring oxanthrone C-glycoside found predominantly in the genus Aloe. As a hydroxylated derivative of the well-known anthrone, aloin B, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the biological origin, biosynthesis, and significance of this compound, with a focus on its pharmacological potential. The document details its biosynthetic pathway, summarizes available quantitative data on its bioactivities, and outlines relevant experimental protocols for its isolation, characterization, and evaluation. Furthermore, this guide presents key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Biological Origin and Biosynthesis

Natural Occurrence

This compound is a secondary metabolite primarily isolated from various species of the Aloe genus (family Asphodelaceae). It has been identified in the leaf exudates of several Aloe species, including:

Within the plant, it is often found alongside its diastereomer, 10-Hydroxyaloin A, and their parent compounds, aloin A and aloin B.

Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the formation of its precursor, aloin B. The core anthrone structure of aloin B is synthesized via the polyketide pathway, a major route for the production of diverse aromatic compounds in plants.

The key steps in the proposed biosynthetic pathway are as follows:

-

Polyketide Chain Formation: The pathway is initiated with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS), specifically an octaketide synthase (OKS). This enzymatic reaction forms a linear octaketide chain.

-

Cyclization and Aromatization: The highly reactive octaketide intermediate undergoes a series of intramolecular condensation (cyclization) and aromatization reactions to form the tricyclic anthrone scaffold, aloe-emodin anthrone.

-

C-Glycosylation: A glucose moiety is attached to the C-10 position of aloe-emodin anthrone. This C-glycosylation step is a crucial transformation leading to the formation of aloin B. The stereochemistry of this addition determines the formation of aloin B.

-

Hydroxylation: this compound is formed through the hydroxylation of aloin B at the C-10 position. While this transformation has been observed as an in vitro oxidation process, the specific enzyme catalyzing this reaction in vivo has not yet been fully elucidated. It is hypothesized to be an oxygenase-mediated reaction.

Biological Significance and Pharmacological Activities

This compound is recognized as a bioactive oxanthrone. While extensive research on this specific compound is still emerging, studies on Aloe extracts and related anthrones suggest several potential pharmacological activities.

Anticancer and Antiproliferative Activity

There is growing evidence for the anticancer potential of compounds isolated from Aloe vera. While specific quantitative data for this compound is limited, studies have demonstrated the cytotoxic effects of Aloe vera extracts containing this compound against cancer cell lines. For instance, isolates from Aloe vera have shown antiproliferative activity against the triple-negative breast cancer cell line (MDA-MB-231)[3]. The precise contribution of this compound to this activity warrants further investigation.

Antioxidant Activity

Phenolic compounds, including anthraquinones and their derivatives, are known for their antioxidant properties. The antioxidant potential of Aloe vera extracts has been documented, and this activity is attributed to the presence of various phenolic constituents[3]. These compounds can scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. The hydroxyl group at the C-10 position of this compound may contribute to its radical scavenging capacity.

Quantitative Bioactivity Data

Quantitative data on the biological activities of this compound are not yet widely available in the public domain. The following table summarizes available data for related compounds and extracts containing this compound.

| Compound/Extract | Biological Activity | Assay | Cell Line/Target | IC50 Value | Reference |

| Ethyl acetate fraction of L. shawii | Antioxidant | DPPH radical scavenging | - | 55.4 ± 3.48 µg/mL | [3] |

| Ethyl acetate fraction of A. vera | Antioxidant | DPPH radical scavenging | - | Moderate activity (51% inhibition) | [3] |

| Compound 4 from L. shawii | Antioxidant | DPPH radical scavenging | - | 55 ± 2.00 µM | [3] |

| Compounds from A. vera | Antiproliferative | Cytotoxicity Assay | MDA-MB-231 | >72 µM (for some compounds) | [3] |

Note: Specific IC50 values for this compound are not explicitly provided in the cited literature and remain a key area for future research.

Putative Signaling Pathway Modulation

The precise molecular mechanisms of this compound are not yet fully elucidated. However, studies on its precursor, aloin, provide insights into potential signaling pathways that may be modulated. Aloin has been shown to protect against UVB-induced apoptosis by influencing key signaling cascades. It is plausible that this compound may exert its biological effects through similar or related pathways.

MAPK and PI3K-Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis. Aloin has been observed to inhibit the phosphorylation of p38 and JNK, key components of the MAPK pathway, in response to UVB irradiation. Furthermore, proteomic analysis has revealed that aloin can modulate the expression of proteins within the PI3K-Akt pathway, promoting cell survival.

Experimental Protocols

Extraction, Isolation, and Purification

The following workflow outlines a general procedure for the extraction and isolation of this compound from Aloe leaf exudates.

Methodology Details:

-

Extraction: Dried and powdered Aloe leaf exudate is typically extracted with polar solvents such as methanol or ethanol at room temperature.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a common method for separation. A gradient elution with a mobile phase consisting of water (often acidified with formic or acetic acid) and acetonitrile is typically employed. High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the separation of aloins.

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Biological Assays

-

Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity. The assay measures the decrease in absorbance of a DPPH solution upon addition of the test compound.

-

Antiproliferative Activity: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation. Cancer cell lines are treated with varying concentrations of this compound, and the cell viability is measured spectrophotometrically.

Conclusion and Future Directions

This compound is a bioactive natural product with potential pharmacological applications. Its biosynthesis from the well-established polyketide pathway and its structural relationship to the extensively studied aloin provide a strong basis for further investigation. While preliminary studies suggest potential anticancer and antioxidant activities, a significant gap remains in the comprehensive understanding of its specific biological effects and mechanisms of action.

Future research should focus on:

-

Elucidating the specific enzymatic steps involved in the hydroxylation of aloin B to this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine the quantitative bioactivity (e.g., IC50 values) of pure this compound in various disease models.

-

Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

-

Exploring the structure-activity relationships of this compound and its derivatives to optimize their therapeutic potential.

A deeper understanding of the biological origin and significance of this compound will be instrumental in harnessing its potential for the development of novel therapeutic agents.

References

Preliminary Biological Activity Screening of 10-Hydroxyaloin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyaloin B, a naturally occurring anthraquinone derivative found in Aloe species, presents a promising scaffold for drug discovery. This technical guide outlines a comprehensive preliminary biological activity screening protocol for this compound, encompassing cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial assays. Detailed experimental methodologies are provided to ensure reproducibility. Due to the limited availability of published quantitative data for this compound, this guide incorporates illustrative data from closely related anthraquinones, such as aloe-emodin, to demonstrate expected outcomes. Furthermore, potential signaling pathways that may be modulated by this compound are visualized based on the known mechanisms of similar compounds. This document serves as a foundational resource for researchers initiating the biological evaluation of this and other related natural products.

Introduction

The genus Aloe has a long history in traditional medicine, with its therapeutic properties attributed to a variety of bioactive compounds. Among these, anthraquinones are a significant class of secondary metabolites known for their diverse pharmacological effects. This compound is an oxanthrone anthraquinone that has been identified in several Aloe species. Preliminary studies on related compounds suggest that this compound may possess cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties. A systematic screening of these biological activities is the crucial first step in evaluating its potential as a therapeutic agent. This guide provides the necessary protocols and frameworks for such a preliminary investigation.

Biological Activity Screening

A battery of in vitro assays is recommended for the initial biological characterization of this compound. The following sections detail the experimental protocols and data presentation for cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial screening.

Cytotoxicity Screening

The initial assessment of a compound's therapeutic potential involves evaluating its cytotoxicity against various cell lines to determine its anti-proliferative effects and potential therapeutic window.